

The History and Discovery of 3-Aminodibenzofuran: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3-Aminodibenzofuran

Cat. No.: B1200821

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of the history, discovery, and chemical properties of **3-Aminodibenzofuran**. A key intermediate in the synthesis of various compounds with significant biological activities, this document outlines the original synthesis as pioneered by Henry Gilman and his collaborators. Detailed experimental protocols, quantitative data, and a discussion of its modern applications in medicinal chemistry and materials science are presented.

Introduction

3-Aminodibenzofuran is a heterocyclic aromatic amine built upon the rigid tricyclic dibenzofuran core. Its structure, featuring a reactive amino group, has made it a valuable building block in organic synthesis. The inherent π -conjugation of the dibenzofuran system also imparts interesting electronic properties, leading to its use in the development of advanced materials.^[1] This guide delves into the foundational research that first brought this compound to light and provides a comprehensive overview of its synthesis and characterization.

History and Discovery

The foundational work on the chemistry of dibenzofuran and its derivatives was extensively carried out by the prolific American chemist Henry Gilman and his research group at Iowa State

College. In a comprehensive series of papers titled "Dibenzofuran" published in the Journal of the American Chemical Society and The Journal of Organic Chemistry, they systematically explored the synthesis and reactivity of numerous dibenzofuran derivatives.

The first definitive synthesis of **3-Aminodibenzofuran** is described in their 1956 publication, "Some Aminodibenzofurans and Derivatives".^[2] This work was a culmination of their broader investigations into the substitution patterns of the dibenzofuran nucleus. The synthesis was achieved through the reduction of the corresponding 3-nitrodibenzofuran. This discovery was significant as it provided access to a key intermediate that could be further functionalized to explore structure-activity relationships of dibenzofuran-containing compounds.

Physicochemical Properties

A summary of the key physicochemical properties of **3-Aminodibenzofuran** is provided in the table below.

Property	Value	Source
Molecular Formula	C ₁₂ H ₉ NO	[3]
Molecular Weight	183.21 g/mol	[3]
CAS Registry Number	4106-66-5	[3]
Appearance	Solid	[4]
Melting Point	85-117 °C (for 1-aminodibenzofuran, data for 3-isomer not specified in this source)	[4]

Experimental Protocols

Historical Synthesis of **3-Aminodibenzofuran** (Gilman et al.)

The original synthesis of **3-Aminodibenzofuran**, as described by Gilman and his colleagues, involves a two-step process starting from dibenzofuran.^[2]

Step 1: Nitration of Dibenzofuran to 3-Nitrodibenzofuran

While the specific paper on aminodibenzofurans refers to the nitro-compound as the starting material, Gilman's extensive work on dibenzofurans included detailed procedures for nitration. Typically, this would involve the treatment of dibenzofuran with a nitrating agent, such as a mixture of nitric acid and sulfuric acid. The reaction conditions would be carefully controlled to favor the formation of the 3-nitro isomer.

Step 2: Reduction of 3-Nitrodibenzofuran to **3-Aminodibenzofuran**

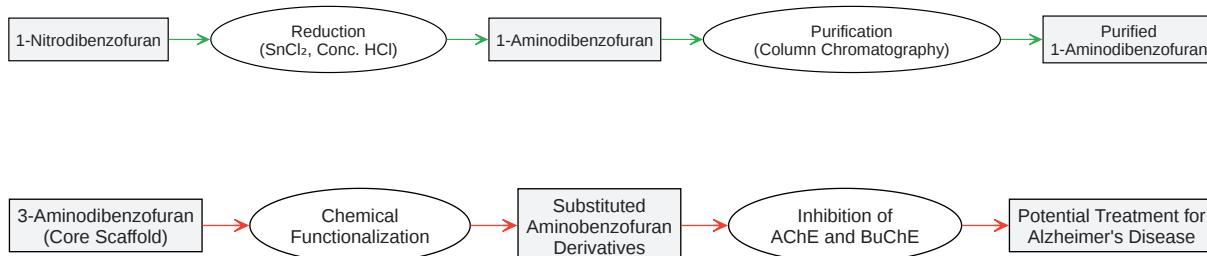
The key final step is the reduction of the nitro group to an amine. The historical method employed was catalytic hydrogenation.

- Reactants: 3-Nitrodibenzofuran, Hydrogen gas
- Catalyst: Raney Nickel
- Solvent: Ethanol
- Procedure: 3-Nitrodibenzofuran is dissolved in ethanol, and a catalytic amount of Raney Nickel is added. The mixture is then subjected to a hydrogen atmosphere under pressure and elevated temperature until the theoretical amount of hydrogen is consumed.
- Workup: After the reaction is complete, the catalyst is filtered off, and the solvent is removed under reduced pressure to yield the crude **3-Aminodibenzofuran**, which can be further purified by recrystallization.

The workflow for the historical synthesis can be visualized as follows:

[Click to download full resolution via product page](#)

Historical Synthesis of **3-Aminodibenzofuran**


Modern Synthetic Approaches

More contemporary methods for the synthesis of aminobenzofuran and aminodibenzofuran derivatives often employ different strategies, sometimes with improved yields and milder reaction conditions. For instance, a modern approach to a related compound, 1-aminodibenzofuran, involves the use of stannous chloride (SnCl_2) in concentrated hydrochloric acid for the reduction of the corresponding nitro compound.[4]

Modern Reduction of a Nitrodibenzofuran:

- Reactants: 1-Nitrodibenzofuran, Stannous chloride (SnCl_2)
- Solvent: Concentrated Hydrochloric Acid (HCl)
- Procedure: To a stirred solution of 1-nitrodibenzofuran in concentrated HCl at 0°C, stannous chloride is added portion-wise. The reaction is stirred for several hours at low temperature.
- Workup: The reaction is quenched with ice water, and the product is extracted with an organic solvent like ethyl acetate. The organic layer is then dried and concentrated, and the crude product is purified by column chromatography.[4]

This modern workflow can be represented as:

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. nbino.com [nbino.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 3-Dibenzofuranamine [webbook.nist.gov]
- 4. op.niscpr.res.in [op.niscpr.res.in]
- To cite this document: BenchChem. [The History and Discovery of 3-Aminodibenzofuran: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1200821#history-and-discovery-of-3-aminodibenzofuran>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com